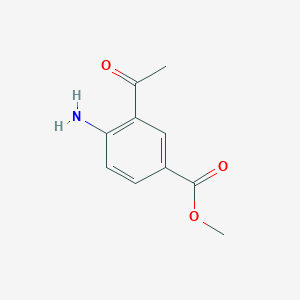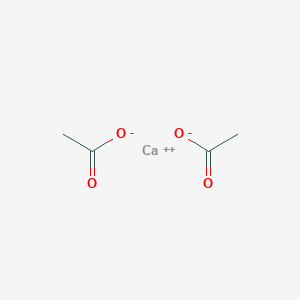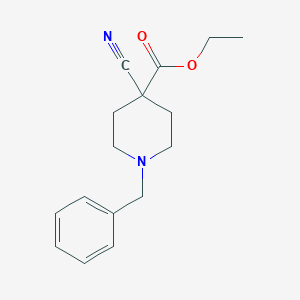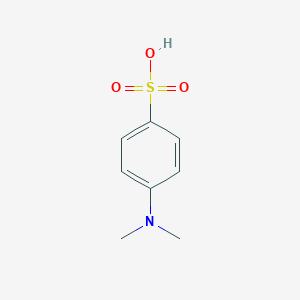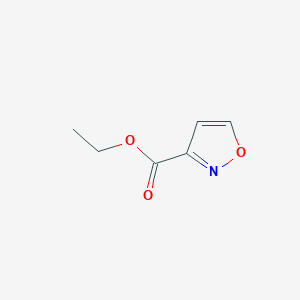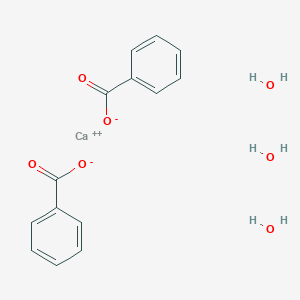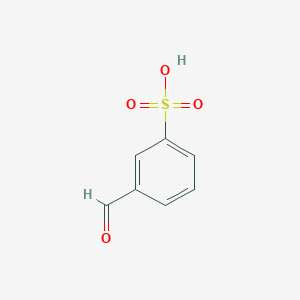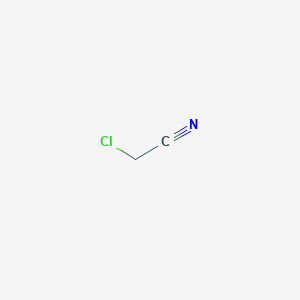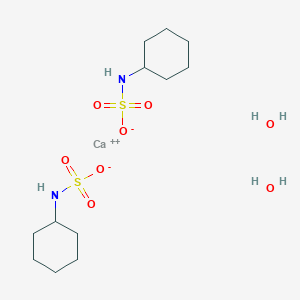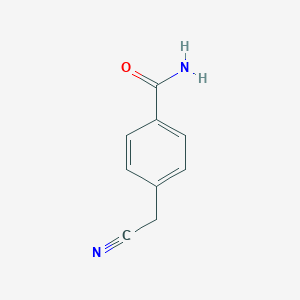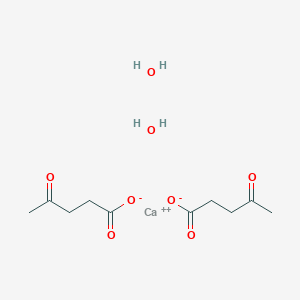
Calcium levulinate dihydrate
Vue d'ensemble
Description
Calcium Levulinate Dihydrate is recognized for its role as a nutritional supplement and a chemical intermediate in the synthesis of levulinic biofuels. The interest in this compound arises from its derivation from biomass-derived levulinic acid, positioning it as a sustainable chemical for various industrial applications.
Synthesis Analysis
Calcium Levulinate Dihydrate can be synthesized from biomass-derived levulinic acid and calcium carbonate, specifically utilizing egg-shells as a source of calcium carbonate. This process involves conventional heating and mechanical stirring, optimized for reaction temperature, duration, and the equivalent of calcium carbonate to achieve high yields of crystalline solid Calcium Levulinate Dihydrate (Sharath et al., 2019).
Molecular Structure Analysis
The crystal structure of Calcium Levulinate Dihydrate forms a one-dimensional coordination polymer. It is based on a CaO8 complex unit, comprising two monodentate water oxygen-atom donors and six carboxylate oxygen-atom donors. This structure is stabilized by intra- and intermolecular water hydrogen bonds, forming a three-dimensional structure (Amarasekara et al., 2015).
Chemical Reactions and Properties
Levulinic acid, a precursor to Calcium Levulinate Dihydrate, can undergo various chemical transformations to produce a wide range of chemicals, such as levulinate esters, succinic acid, and γ-valerolactone. These transformations highlight the synthetic potential of levulinic acid and its derivatives for producing valuable chemicals and fuel additives (Pileidis & Titirici, 2016).
Physical Properties Analysis
While specific studies focusing solely on the physical properties of Calcium Levulinate Dihydrate were not identified in the search, the synthesis and structural analysis suggest that it forms as a crystalline solid under optimized conditions. Its stability and crystalline nature are essential for its application in various chemical synthesis processes.
Chemical Properties Analysis
The chemical properties of Calcium Levulinate Dihydrate, derived from its structure and synthesis, include its ability to act as a source of calcium in nutritional supplements and as an intermediate in producing levulinic biofuels. The compound's reactivity and transformations are pivotal in converting biomass into valuable chemical products and fuels (Yan et al., 2017).
Applications De Recherche Scientifique
Food Fortification
- Scientific Field : Food Science and Nutrition
- Application Summary : Calcium levulinate dihydrate is used as a food fortifier to enhance the calcium content in various foods like sauces, condiments, beer, beverages, soft drinks, milk and milk products, soy milk, and soy products .
- Methods of Application : It can be used alone, or with calcium lactate, calcium chloride, and other compounds, either for pharmaceutical tablets, capsules, or injections preparation .
- Results or Outcomes : The resultant calcium levulinate formulation, when used as a calcium supplement, possesses a high calcium content that is observed to be 14.8% higher than the content typically found in calcium lactate .
Pharmaceutical Applications
- Scientific Field : Pharmaceutical Sciences
- Application Summary : Calcium levulinate dihydrate is used in the pharmaceutical industry as a reference standard for quality tests and assays .
- Results or Outcomes : The outcomes of these applications are also not specified in the available resources .
Renewable Fuels and Polymeric Materials
- Scientific Field : Industrial Chemistry
- Application Summary : Levulinic acid, a biomass-derived keto acid from which calcium levulinate dihydrate is derived, is a potential precursor for renewable fuels as well as polymeric materials .
- Results or Outcomes : The outcomes of these applications are also not specified in the available resources .
Safety And Hazards
Propriétés
IUPAC Name |
calcium;4-oxopentanoate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O3.Ca.2H2O/c2*1-4(6)2-3-5(7)8;;;/h2*2-3H2,1H3,(H,7,8);;2*1H2/q;;+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFDRFDIWAMOPA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)[O-].CC(=O)CCC(=O)[O-].O.O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18CaO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046539 | |
| Record name | Calcium levulinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Calcium levulinate dihydrate | |
CAS RN |
5743-49-7 | |
| Record name | Calcium levulinate [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005743497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium levulinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CALCIUM LEVULINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6133SO781 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, (3Z,8aS)-(9CI)](/img/structure/B46824.png)
